molecular formula C16H17N3O3 B11730261 (Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate

(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate

Cat. No.: B11730261
M. Wt: 299.32 g/mol
InChI Key: AVRMPIHQDJCJJH-UHFFFAOYSA-N
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Description

(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate typically involves the condensation reaction between an amine and an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions. For instance, the reaction between 2,6-diaminopyridine and 2,5-dimethylphenoxyacetic acid in the presence of a suitable catalyst can yield the desired Schiff base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as chromatography and recrystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, while reduction can regenerate the starting materials .

Scientific Research Applications

(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. For instance, as a DNA-binding agent, it can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. The compound may also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological macromolecules makes it a valuable compound for various applications .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

[(E)-[amino(pyridin-3-yl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate

InChI

InChI=1S/C16H17N3O3/c1-11-5-6-12(2)14(8-11)21-10-15(20)22-19-16(17)13-4-3-7-18-9-13/h3-9H,10H2,1-2H3,(H2,17,19)

InChI Key

AVRMPIHQDJCJJH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC(=O)O/N=C(\C2=CN=CC=C2)/N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)ON=C(C2=CN=CC=C2)N

Origin of Product

United States

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